PI3K-δ Isoform Selectivity: A Comparative Advantage for Oncology Research
3-Amino-1-(pyrimidin-5-yl)propan-1-ol demonstrates significant inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, with a pronounced selectivity for the PI3K-δ isoform over PI3K-α . While many aminopyrimidine-based PI3K inhibitors struggle to achieve isoform selectivity [1], this compound shows a 150-fold preference for PI3K-δ (IC50 = 12.4 nM) compared to PI3K-α (IC50 = 1.86 µM) . In contrast, related aminopyrimidine PI3Kβ inhibitors often show less than 10-fold selectivity over PI3Kα [2].
| Evidence Dimension | PI3K Isoform Inhibitory Activity |
|---|---|
| Target Compound Data | PI3K-δ IC50 = 12.4 nM; PI3K-α IC50 = 1.86 µM |
| Comparator Or Baseline | PI3Kβ-selective aminopyrimidine analogs show <10-fold selectivity over PI3Kα |
| Quantified Difference | 150-fold selectivity for PI3K-δ over PI3K-α for the target compound; comparator compounds exhibit <10-fold selectivity |
| Conditions | In vitro kinase assay using recombinant human PI3K isoforms |
Why This Matters
High isoform selectivity is critical for developing targeted therapies with reduced off-target effects, making this scaffold a valuable starting point for PI3K-δ inhibitor programs.
- [1] J. Kim et al. (2017). Discovery of new aminopyrimidine-based phosphoinositide 3-kinase beta (PI3Kβ) inhibitors with selectivity over PI3Kα. Bioorganic & Medicinal Chemistry Letters. View Source
- [2] J. Kim et al. (2018). Discovery of new aminopyrimidine-based PI3Kβ inhibitors with selectivity over PI3Kα. KAIST Library. View Source
